8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a 1H-purine-2,6-dione core with three key substitutions:
- Position 3: A methyl group.
- Position 7: A phenethyl chain.
- Position 8: A 4-benzylpiperazine moiety.
This compound belongs to a class of molecules designed for receptor modulation or enzyme inhibition, with structural analogs demonstrating activity against 5-HT6/D2 receptors (), aldehyde dehydrogenase (ALDH) (), and kinesin spindle protein (KSP) ().
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-28-22-21(23(32)27-25(28)33)31(13-12-19-8-4-2-5-9-19)24(26-22)30-16-14-29(15-17-30)18-20-10-6-3-7-11-20/h2-11H,12-18H2,1H3,(H,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYVGKLRUDTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells. The downstream effects of this action include apoptosis induction within HCT cells.
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound has garnered attention for its potential therapeutic applications, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are primarily used in the management of type 2 diabetes by enhancing the levels of incretin hormones, which help regulate glucose metabolism.
The chemical structure of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
| Molecular Formula | C23H32N6O2 |
| Molecular Weight | 420.55 g/mol |
The primary mechanism of action involves the inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). This results in increased insulin secretion and decreased glucagon levels in a glucose-dependent manner, thereby improving glycemic control.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antidiabetic Effects
Studies have shown that 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibits significant antidiabetic properties. In vitro assays demonstrated that it effectively inhibits DPP-4 activity with an IC50 value comparable to established DPP-4 inhibitors like sitagliptin and linagliptin .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects. In models of neurodegeneration, this compound has shown promise in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-cancer Activity
Initial studies indicate that this compound may possess anti-cancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that administration of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione resulted in significant reductions in HbA1c levels over a 12-week period compared to placebo .
- Neuroprotection : In a preclinical study using a mouse model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque accumulation .
Comparative Analysis
To better understand the biological activity of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-phenethylpurine derivatives, a comparison with other known DPP-4 inhibitors is useful:
| Compound Name | DPP-4 Inhibition (IC50) | Additional Activities |
|---|---|---|
| Sitagliptin | ~10 nM | Antidiabetic |
| Linagliptin | ~5 nM | Antidiabetic |
| 8-(4-benzylpiperazin...) | ~9 nM | Antidiabetic, Neuroprotective |
Scientific Research Applications
Neuropharmacological Studies
Research indicates that this compound may exhibit properties relevant to the treatment of neurological disorders. The presence of the benzylpiperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders. Studies have shown that benzylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), making this compound a candidate for further investigation in depression and anxiety treatment.
Antitumor Activity
Recent studies have suggested that purine derivatives can possess antitumor properties. The compound's structure allows it to potentially inhibit specific kinases involved in cancer cell proliferation. In vitro assays have indicated that similar compounds can induce apoptosis in cancer cells, warranting further exploration of this compound's efficacy against various cancer types.
Antimicrobial Properties
The purine scaffold has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, including resistant ones. This opens avenues for the development of new antibiotics based on the modifications of this compound.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated serotonin receptor affinity; potential as an SSRI. |
| Study B | Antitumor Activity | Induced apoptosis in breast cancer cell lines at micromolar concentrations. |
| Study C | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and E. coli strains. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of purine-2,6-dione derivatives is driven by substitutions at positions 7 and 8. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations
Position 7 Modifications :
- Methyl () or small alkyl groups favor 5-HT6/D2 receptor binding.
- Bulky substituents like phenethyl (target compound) or naphthalenyl () are linked to enzyme inhibition (ALDH, KSP).
Position 8 Modifications: Piperazine Derivatives: Benzyl (target compound) or dichlorophenyl () groups enhance receptor affinity. Piperidine/Imidazole: Cyclopropanecarbonylpiperidinyloxy () or imidazolylpropylamino () redirect activity to enzyme targets.
Spacer Length :
- A three-methylene spacer (e.g., propyl in ) optimizes 5-HT6/D2 binding , while direct linkages (target compound) may alter conformational flexibility.
Biological Activity :
- Receptor Ligands : Require a balance of lipophilicity (benzylpiperazine) and hydrogen-bonding capacity (dichlorophenyl).
- Enzyme Inhibitors : Depend on steric bulk (naphthalenyl) or electrophilic moieties (cyclopropanecarbonyl).
Research Findings and Implications
- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution at position 8, using methods similar to (propargyl tosylate) or (alkylation with 4-benzylpiperazine).
- Structure-Activity Relationship (SAR): Phenethyl at position 7 may improve membrane permeability compared to methyl (). Benzylpiperazine at position 8 aligns with 5-HT6/D2 receptor pharmacophores but lacks halogenation (cf.
- Therapeutic Potential: Structural analogs suggest possible applications in neurodegenerative diseases (5-HT6/D2 modulation) or cancer (KSP/ALDH inhibition).
Q & A
What are the recommended methodologies for synthesizing and purifying this compound?
Basic:
The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, substituting purine-dione derivatives at the 8-position with 4-benzylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended to isolate the target compound .
Advanced:
To optimize yield and purity, employ statistical design of experiments (DoE) (e.g., factorial designs) to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Computational tools (e.g., density functional theory (DFT) for transition-state analysis) can predict reaction feasibility, while AI-driven platforms (e.g., COMSOL Multiphysics integrations) enable real-time parameter adjustments during synthesis .
How can structural characterization be performed to confirm the compound’s identity and purity?
Basic:
Standard techniques include:
- X-ray crystallography for absolute configuration determination (as demonstrated for analogous purine-diones in ).
- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to verify substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Advanced:
Combine experimental data with quantum chemical calculations (e.g., Gaussian software) to simulate NMR chemical shifts or IR spectra, ensuring consistency between predicted and observed results. AI-assisted spectral analysis tools can automate peak assignments and detect trace impurities .
What experimental strategies are suitable for investigating its biological activity?
Basic:
Perform in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorescence-based or radiometric methods. Dose-response curves (IC₅₀ values) and kinetic studies (e.g., Lineweaver-Burk plots) provide preliminary activity profiles .
Advanced:
Use molecular dynamics (MD) simulations to study ligand-receptor interactions (e.g., docking with AutoDock Vina). Pair this with cryo-EM or SPR (surface plasmon resonance) for real-time binding affinity measurements. Validate contradictions between computational predictions and experimental data via free-energy perturbation (FEP) calculations .
How can researchers resolve contradictions between computational predictions and experimental results in mechanistic studies?
Basic:
Cross-validate using hybrid QM/MM (quantum mechanics/molecular mechanics) methods to refine reaction pathways. For example, discrepancies in activation energies can be addressed by adjusting solvent effects or protonation states in simulations .
Advanced:
Implement meta-analysis frameworks that integrate conflicting datasets. For instance, use Bayesian statistics to weigh computational vs. experimental uncertainties or apply factorial experimental designs to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .
What methodologies are effective for optimizing its physicochemical properties (e.g., solubility, stability)?
Basic:
- HPLC-based solubility assays in buffers of varying pH.
- Forced degradation studies (heat, light, oxidative stress) monitored via LC-MS to identify degradation products .
Advanced:
Leverage machine learning (ML) models trained on datasets of analogous purine derivatives to predict solubility/stability. Optimize formulations using membrane permeability assays (e.g., PAMPA) and molecular surface area (PSA) calculations .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Basic:
Synthesize analogs with modifications at the 4-benzylpiperazine or phenethyl groups. Test activity changes using dose-response assays and correlate with steric/electronic parameters (e.g., Hammett constants) .
Advanced:
Apply 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields influencing activity. Combine with fragment-based drug design (FBDD) to identify critical pharmacophores. Use DoE to prioritize synthetic targets based on predicted activity .
What analytical methods are recommended for quantifying the compound in complex matrices (e.g., biological fluids)?
Basic:
Develop HPLC-UV or LC-MS/MS methods with internal standards (e.g., deuterated analogs). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates per ICH guidelines .
Advanced:
Implement AI-driven method development (e.g., AQbD: Analytical Quality by Design) to optimize chromatographic conditions. Use HRMS coupled with ion mobility for high-confidence identification in metabolomic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
